7-Methyl-2-(2-morpholinoethyl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
7-Methyl-2-(2-morpholinoethyl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a structurally complex heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. Its core structure comprises a chromeno-pyrrole scaffold fused with dione functionalities. Key substituents include:
- 7-Methyl group: Enhances lipophilicity and may influence electronic properties.
- 1-(3-Nitrophenyl) group: The nitro group at the meta position contributes strong electron-withdrawing effects, impacting reactivity and spectroscopic characteristics .
This compound is synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines, as described in recent library-generation methodologies .
Properties
IUPAC Name |
7-methyl-2-(2-morpholin-4-ylethyl)-1-(3-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O6/c1-15-5-6-19-18(13-15)22(28)20-21(16-3-2-4-17(14-16)27(30)31)26(24(29)23(20)33-19)8-7-25-9-11-32-12-10-25/h2-6,13-14,21H,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLPIDAOBKIFAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCN4CCOCC4)C5=CC(=CC=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-(2-morpholinoethyl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-pyrrole core, followed by the introduction of the morpholinoethyl and nitrophenyl groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, such as temperature, pressure, and concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2-(2-morpholinoethyl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitrophenyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigating its biological activity and potential as a pharmacological agent.
Medicine: Exploring its therapeutic potential for treating various diseases.
Industry: Developing new materials or chemicals with unique properties.
Mechanism of Action
The mechanism of action of 7-Methyl-2-(2-morpholinoethyl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs from the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, focusing on substituent effects, physical properties, and spectroscopic data.
Substituent Diversity and Structural Analogues
Key Observations :
- Electron-Withdrawing vs.
- Side Chain Effects: The 2-morpholinoethyl group in the target and enhances solubility compared to non-polar chains (e.g., phenethyl in 4{8–11-24}).
- Halogenation : Chloro substituents (e.g., in 4{8–11-24} and ) may improve metabolic stability but reduce solubility relative to methyl groups.
Physical and Spectroscopic Properties
Key Observations :
- Melting Points : Higher melting points in chloro-substituted derivatives (e.g., 4{8–11-24}) suggest stronger intermolecular interactions (e.g., halogen bonding).
- IR Spectra : All compounds exhibit dual C=O stretches (~1700–1650 cm⁻¹), consistent with the dione scaffold.
- ¹³C NMR : The dione carbonyls resonate near 170 ppm across analogs, while nitro carbons (in the target) are expected downfield (~148 ppm).
Research Findings and Implications
- Library Diversity: Over 223 analogs of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones have been synthesized, enabling systematic structure-activity relationship (SAR) studies .
- Biological Potential: While explicit data for the target compound are unavailable, morpholinoethyl and nitro groups in related structures are associated with kinase inhibition and anticancer activity in preclinical models .
Biological Activity
7-Methyl-2-(2-morpholinoethyl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound that has garnered attention for its potential biological activities. The compound's structure suggests it may interact with various biological targets, particularly in the context of cancer research and cellular signaling pathways. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C18H20N2O4
- Molecular Weight : 344.36 g/mol
- SMILES Notation : Cc1cc(=O)c2c(c1)cc(c(c2)C(=O)NCCN1CCOCC1)C(=O)N(C)C
The compound's biological activity is primarily attributed to its interaction with key signaling pathways involved in cell proliferation and apoptosis. Notably, it has been shown to inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer cell survival and growth.
Key Findings:
- Inhibition of PI3K : The compound acts as a potent inhibitor of PI3K isoforms, with studies indicating an IC50 value in the nanomolar range (677 nM), suggesting significant potency against this target .
- Cellular Effects : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Efficacy in Biological Assays
The efficacy of this compound has been evaluated across various biological assays:
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Case Study 1: Breast Cancer Treatment
- A study explored the effects of the compound on MCF-7 breast cancer cells. Results indicated a marked reduction in cell viability and an increase in apoptotic markers after treatment with varying concentrations of the compound over 48 hours.
-
Case Study 2: Glioma Research
- In glioma models, treatment with this compound resulted in decreased tumor growth rates and enhanced survival times in animal models. The mechanism was linked to its ability to inhibit PI3K signaling pathways crucial for tumor growth.
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., aromatic protons at δ 6.8-8.2 ppm, morpholinoethyl CH₂ at δ 2.4-3.1 ppm) and confirm regiochemistry .
- HPLC-MS : Quantifies purity (>95%) and detects trace byproducts. Electrospray ionization (ESI) confirms molecular weight (e.g., [M+H]⁺ at m/z 463.2) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the dihydrochromeno-pyrrole core .
How can reaction conditions be optimized to improve yields in the synthesis of morpholinoethyl-substituted chromeno-pyrrole-diones?
Advanced Research Question
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency compared to ethanol .
- Catalysts : Lewis acids (e.g., ZnCl₂) accelerate imine formation, reducing reaction time from 24h to 8h .
- Temperature Control : Stepwise heating (80°C for condensation, 120°C for cyclization) minimizes decomposition .
- Inert Atmosphere : Nitrogen protection prevents oxidation of the morpholinoethyl group .
What strategies address contradictory bioactivity data in different assay models?
Advanced Research Question
- Assay-Specific Optimization : Use isogenic cell lines (e.g., HEK293 vs. HeLa) to control for receptor expression variability.
- Metabolic Stability Screening : Liver microsomal assays (human/rat) identify rapid clearance issues that may skew in vivo results .
- Solubility Enhancement : Test formulations with cyclodextrins or PEG-based carriers to improve bioavailability in hydrophobic assays .
What initial biological screening approaches are recommended for this compound?
Basic Research Question
- Enzyme Inhibition Assays : Test against kinases (e.g., PI3K, MAPK) at 1-10 µM concentrations using ADP-Glo™ kits .
- Receptor Binding Studies : Radioligand displacement assays for chemokine receptors (e.g., CXCR4) with IC₅₀ determination .
- Cytotoxicity Profiling : MTT assays on cancer (MCF-7, A549) and normal (HEK293) cell lines at 24-72h exposure .
How to design structure-activity relationship (SAR) studies for this compound?
Advanced Research Question
- Substituent Variation : Replace the 3-nitrophenyl group with halogenated (e.g., 4-Cl) or electron-deficient (e.g., 4-CF₃) analogs to assess electronic effects .
- Side Chain Modifications : Compare morpholinoethyl with piperazinyl or thiomorpholino groups to study steric and electronic impacts on receptor binding .
- Computational Modeling : Dock optimized structures into chemokine receptor active sites (e.g., CXCR4) using AutoDock Vina to prioritize synthetic targets .
What are the key physicochemical properties affecting reactivity and bioactivity?
Basic Research Question
- LogP : Predicted ~3.2 (Schrödinger QikProp), indicating moderate lipophilicity. Adjust with hydrophilic substituents (e.g., -OH) to enhance solubility .
- pKa : The morpholino nitrogen (pKa ~7.4) may protonate in physiological pH, influencing membrane permeability .
- Photostability : UV-Vis studies show degradation under UV light (λ > 300 nm); store in amber vials .
How to characterize metabolic stability and identify major metabolites?
Advanced Research Question
- Liver Microsomal Assays : Incubate with human liver microsomes (HLMs) and NADPH at 37°C. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
- Metabolite ID : High-resolution MS (Q-TOF) detects phase I metabolites (e.g., morpholinoethyl N-oxidation) and phase II glucuronides .
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
